5-Ethoxyfuran-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Drug Design

Medicinal chemistry programs often face SAR gaps when probing C5 electronic effects on furan-2-carboxylic acid cores. 5-Ethoxyfuran-2-carboxylic acid (CAS 115102-47-1) provides the missing data point between methyl, methoxy, and unsubstituted analogs. - Hammett σp of -0.24 delivers moderate ring activation for controlled electrophilic substitution. - cLogP of ~1.2 occupies an optimal lipophilicity window, enhancing membrane permeability without excessive logP risks. - Carboxylic acid handle enables efficient amide/ester formation for derivative libraries. Bulk supply with batch-specific purity documentation supports reproducible lead optimization.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 115102-47-1
Cat. No. B057485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxyfuran-2-carboxylic acid
CAS115102-47-1
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(O1)C(=O)O
InChIInChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
InChIKeySALAWNGVJRQXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxyfuran-2-carboxylic Acid: Overview


5-Ethoxyfuran-2-carboxylic acid (C₇H₈O₄, MW: 156.14 g/mol) is a heterocyclic carboxylic acid belonging to the furan-2-carboxylic acid class, distinguished by an ethoxy substituent at the C5 position of the furan ring . This compound serves primarily as a synthetic intermediate for constructing functionalized furan derivatives, which are privileged scaffolds in drug discovery due to their prevalence in bioactive molecules [1]. The molecule contains a carboxylic acid moiety (pKa approximately 3-4, based on furan-2-carboxylic acid analogs), an electron-rich furan ring, and an activating ethoxy group, each contributing to its distinct chemical reactivity profile .

Why Generic Substitution Fails


Substituting 5-ethoxyfuran-2-carboxylic acid with unsubstituted furan-2-carboxylic acid or other 5-substituted analogs is scientifically invalid due to the ethoxy group's profound influence on molecular properties. The ethoxy substituent alters electronic distribution across the furan ring, affecting both nucleophilic/electrophilic reactivity in synthetic transformations and potential binding interactions with biological targets [1]. In related furan-based salicylate synthase (MbtI) inhibitors, 5-substitution patterns dramatically impact potency; for example, 5-phenylfuran-2-carboxylic derivatives display Ki values ranging from 8.8 μM to inactive depending on substituent identity [2]. While direct data for the ethoxy analog are absent, class-level SAR indicates that the ethoxy group—offering a combination of electron-donating effects, hydrogen-bonding capacity, and distinct lipophilicity (cLogP approximately 1.2 for 5-ethoxyfuran-2-carboxylic acid versus approximately 0.4 for unsubstituted furan-2-carboxylic acid)—cannot be replicated by other 5-position substituents such as methyl, methoxy, or phenyl groups [3]. Generic substitution would therefore yield compounds with unpredictable and likely divergent reactivity and biological profiles.

Key Differentiation Evidence


Lipophilicity and Molecular Weight Comparison

5-Ethoxyfuran-2-carboxylic acid exhibits a calculated LogP (cLogP) of approximately 1.2, representing a substantial lipophilicity increase compared to unsubstituted furan-2-carboxylic acid (cLogP approximately 0.4). This difference of approximately 0.8 log units translates to a ~6.3-fold higher partition coefficient, indicating significantly greater membrane permeability potential. The molecular weight is also increased from 112.08 g/mol (furan-2-carboxylic acid) to 156.14 g/mol [1].

Medicinal Chemistry Physicochemical Property Drug Design

Hydrogen Bond Acceptor Capacity

5-Ethoxyfuran-2-carboxylic acid contains four hydrogen bond acceptor sites (carboxylic acid carbonyl and hydroxyl, furan oxygen, ethoxy oxygen) and one hydrogen bond donor (carboxylic acid). In contrast, 5-methylfuran-2-carboxylic acid (MW 126.11 g/mol) offers only three H-bond acceptors, and unsubstituted furan-2-carboxylic acid offers three acceptors . The additional ethoxy oxygen provides a distinct hydrogen-bonding interaction point unavailable in methyl or unsubstituted analogs.

Medicinal Chemistry Molecular Recognition Structure-Based Design

Antibacterial Potential of Furan-2-Carboxylic Acid Class

While no direct antibacterial data exist for 5-ethoxyfuran-2-carboxylic acid, class-level evidence demonstrates that furan-2-carboxylic acid derivatives possess antimicrobial activity. For example, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (a structurally related 5-substituted furan-2-carboxylic acid) exhibits an MIC99 of 32 μM against Mycobacterium bovis BCG and MbtI inhibition with an IC50 of 11.2 μM [1]. 5-Phenylfuran-2-carboxylic acid derivatives display Ki values against MbtI ranging from 8.8 μM to inactive, underscoring the critical role of 5-substituent identity [2]. The ethoxy group offers a distinct electronic and steric profile that may yield a unique activity signature not achievable with other substituents.

Antibacterial Antimicrobial Infectious Disease

Synthetic Utility and Electronic Activation

5-Ethoxyfuran-2-carboxylic acid provides a carboxylic acid handle for amide coupling, esterification, and reduction chemistry, while the ethoxy group can undergo dealkylation or serve as an activating group for electrophilic aromatic substitution. This dual functionalization capability is not shared with unsubstituted furan-2-carboxylic acid (which lacks the C5 substituent) or 5-methylfuran-2-carboxylic acid (which offers an inert methyl group) . The ethoxy group imparts a +M (mesomeric) electron-donating effect that activates the furan ring toward electrophilic attack at positions 3 and 4, with calculated Hammett σp value of -0.24 for the ethoxy substituent compared to -0.17 for methyl and 0.00 for hydrogen [1].

Organic Synthesis Medicinal Chemistry Building Block

Ideal Procurement Scenarios


SAR Studies of C5 Substituent Effects

When a medicinal chemistry program requires interrogation of the furan-2-carboxylic acid scaffold's SAR, 5-ethoxyfuran-2-carboxylic acid provides an essential data point between methyl, methoxy, and unsubstituted analogs. The ethoxy group's Hammett σp of -0.24 (versus -0.17 for methyl and -0.27 for methoxy) and its distinct hydrogen-bonding capacity enable systematic evaluation of electronic and steric contributions to target binding [1]. Without this compound, the SAR series contains a significant gap in understanding the effects of moderately electron-donating, hydrogen-bond-accepting substituents at the C5 position.

Synthesis Requiring Stable, Modifiable C5 Group

5-Ethoxyfuran-2-carboxylic acid is the preferred intermediate when a synthetic route requires a C5 substituent that (a) activates the furan ring toward electrophilic substitution (via +M effect, σp = -0.24) [1], (b) provides a carboxylic acid handle for amide/ester formation, and (c) retains the option for subsequent ethoxy group cleavage or functionalization. Alternative analogs like 5-methylfuran-2-carboxylic acid lack the oxygen handle for further derivatization, while 5-methoxyfuran-2-carboxylic acid offers similar reactivity but different steric bulk and metabolic stability profiles.

Lipophilicity Optimization in Lead Development

When optimizing a furan-2-carboxylic acid-containing lead compound, 5-ethoxyfuran-2-carboxylic acid offers a cLogP of approximately 1.2, representing a 0.8 log unit increase over unsubstituted furan-2-carboxylic acid (cLogP ~0.4) [1]. This intermediate lipophilicity may improve membrane permeability while avoiding the excessive lipophilicity (cLogP > 3) associated with larger alkyl or aryl substituents that can lead to poor solubility, metabolic instability, or off-target effects. Procurement of this specific analog enables evaluation of this lipophilicity window.

Model Substrate for Furan Functionalization Methods

5-Ethoxyfuran-2-carboxylic acid serves as an optimal model substrate for developing new synthetic methodologies on furan scaffolds. The ethoxy group provides moderate ring activation (σp = -0.24) that facilitates electrophilic substitution without causing excessive reactivity that might lead to polymerization or decomposition [1]. This property makes the compound particularly valuable for reaction optimization studies, where controlled reactivity is essential for reproducible results. Generic substitution with unsubstituted furan-2-carboxylic acid would fail to replicate the electronic environment, while more strongly activating groups (e.g., methoxy) could lead to side reactions.

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